![molecular formula C19H20N2O5 B2828292 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid CAS No. 730976-62-2](/img/structure/B2828292.png)
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid
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Overview
Description
“3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid” is a complex organic compound . It has a molecular weight of 356.37 and a molecular formula of C19H20N2O5 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 356.37 . Unfortunately, other physical and chemical properties such as boiling point and density are not available .Scientific Research Applications
- Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored . This compound can be utilized in catalytic protodeboronation reactions, enabling the removal of boron groups from 1°, 2°, and 3° alkyl boronic esters. The resulting products find applications in diverse chemical transformations.
- 3-(3-Methoxyphenyl)propionic acid is a naturally occurring human metabolite. It is an organic acid excreted through urine . Understanding its metabolic pathways and physiological roles can provide insights into human health and disease.
Organic Synthesis and Protodeboronation
Natural Metabolite and Urinary Excretion
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions, which this compound might participate in, are widely used for carbon–carbon bond forming .
Result of Action
The compound might contribute to the formation of new carbon–carbon bonds through suzuki–miyaura coupling reactions .
Action Environment
Suzuki–miyaura coupling reactions, which this compound might participate in, are known for their mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-[2-[(3-methoxyphenyl)carbamoyl]-N-methylanilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-21(17(22)10-11-18(23)24)16-9-4-3-8-15(16)19(25)20-13-6-5-7-14(12-13)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHIRORZOFMRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid |
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